Ruvazone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20228-27-7 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-10-7-5-4-6-9(10)11(15)14-13-8(2)12(16)17/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
ACONNXZOJIHEHN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NN=C(C)C(=O)O |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN=C(C)C(=O)O |
Synonyms |
M6-42 pyruvic acid 2-ethoxybenzoylhydrazone pyruvic acid o-ethoxybenzoylhydrazone ruvazone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ruvazone
Approaches to the Total Synthesis of Ruvazone
Total synthesis is the complete chemical synthesis of complex molecules from simpler, readily available precursors wikipedia.org. For this compound, a convergent or linear approach can be envisioned.
A primary retrosynthetic disconnection for this compound (a hydrazone) is typically at the carbon-nitrogen double bond (C=N) of the hydrazone moiety. This disconnection leads to two key synthetic precursors: a hydrazine (B178648) derivative and a carbonyl compound (an aldehyde or a ketone) lookchem.com.
For this compound, the retrosynthetic analysis suggests the following key intermediates:
2-ethoxybenzoylhydrazine: This intermediate would provide the 2-ethoxybenzoyl portion and the hydrazine functionality.
Pyruvic acid (or a reactive derivative): This α-keto acid would furnish the propanoic acid chain with the methyl group and the carbonyl carbon that forms the hydrazone double bond.
The formation of the 2-ethoxybenzoylhydrazine intermediate can be traced back to 2-ethoxybenzoic acid, which itself can be derived from salicylic (B10762653) acid google.com. Salicylic acid (2-hydroxybenzoic acid) could undergo O-alkylation with an ethylating agent to form 2-ethoxybenzoic acid. Subsequent conversion of the carboxylic acid to an acyl hydrazide (e.g., via an ester followed by reaction with hydrazine) would yield 2-ethoxybenzoylhydrazine. Pyruvic acid is commercially available.
The final step in the forward synthesis would involve the condensation reaction between 2-ethoxybenzoylhydrazine and pyruvic acid, forming the hydrazone linkage and releasing water.
This compound is explicitly characterized as an achiral compound with no defined stereocenters nih.govncats.io. Therefore, the application of stereoselective or enantioselective synthetic routes is not necessary for the synthesis of this compound itself, as there are no chiral forms to differentiate or selectively produce.
However, in the broader context of organic synthesis, asymmetric catalysis and stereoselective methods are powerful tools for creating chiral molecules with high enantioselectivity, which are crucial for pharmaceuticals and agrochemicals numberanalytics.comsolubilityofthings.com. These techniques involve using chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction numberanalytics.comsolubilityofthings.com. While not applicable to this compound, these methodologies are fundamental in the synthesis of many complex organic compounds wikipedia.orgsolubilityofthings.com.
Development of this compound Analogues and Derivatives
The development of analogues and derivatives of a lead compound like this compound involves systematic structural modifications to explore variations in its chemical properties.
Structural modifications of this compound can target several key functional groups and regions:
Aromatic Ring Modifications: The ethoxy group on the benzene (B151609) ring could be varied (e.g., different alkoxy chains, halogens, alkyl groups, or other substituents) through aromatic substitution reactions or by starting with appropriately substituted salicylic acid derivatives.
Carboxylic Acid Derivatization: The carboxylic acid group (-COOH) is amenable to various functional group interconversions (FGIs) solubilityofthings.com. This includes:
Esterification: Formation of alkyl or aryl esters.
Amidation: Conversion to primary, secondary, or tertiary amides.
Reduction: Conversion to an alcohol.
Hydrazone Moiety Modifications: The C=N double bond of the hydrazone could be reduced to a single bond (hydrazyl linkage), or the nitrogen atoms could be alkylated or acylated.
Methyl Group Modification: The methyl group adjacent to the hydrazone could potentially be functionalized (e.g., oxidation to a primary alcohol or carboxylic acid, or halogenation) if suitable synthetic routes are developed.
These modifications would typically employ standard organic reactions such as alkylation, acylation, oxidation, reduction, and various coupling reactions, often facilitated by appropriate reagents and catalysts solubilityofthings.com.
Computational design and modeling play an increasingly vital role in modern chemical synthesis and drug discovery, enabling chemists to predict properties, optimize structures, and guide experimental efforts openaccessjournals.comtechnostruct.comarchdaily.comamazon.com. While specific computational studies on this compound were not identified, the general principles of computational chemistry can be applied to its derivatives.
Potential applications of computational methods for this compound analogues include:
Molecular Docking and QSAR (Quantitative Structure-Activity Relationship): Although the prompt excludes biological activity, these methods are broadly used to understand how structural changes affect interactions with target molecules and can guide the design of analogues with desired physical or chemical properties (e.g., solubility, stability).
Conformational Analysis: Computational methods can explore the preferred three-dimensional shapes of this compound and its analogues, which can influence their reactivity and interactions.
Density Functional Theory (DFT) Calculations: DFT can be used to predict electronic properties, reaction energetics, and spectroscopic parameters (e.g., NMR, IR) for this compound and its derivatives, aiding in characterization and understanding of reactivity nih.govchemrxiv.org.
De Novo Design: Algorithms can generate novel molecular structures based on predefined criteria, potentially leading to new this compound analogues with optimized features.
These computational approaches streamline the design process, reduce the need for extensive experimental screening, and provide insights into structure-property relationships technostruct.comarchdaily.com.
Advanced Chemical Synthesis Techniques for this compound Production
Advanced chemical synthesis techniques aim to improve the efficiency, selectivity, and sustainability of chemical processes numberanalytics.comsolubilityofthings.comopenaccessjournals.com. For the production of this compound or its derivatives, several modern techniques could be considered:
Flow Chemistry: This technique involves conducting reactions in continuous flow reactors rather than batch reactors. It offers advantages such as enhanced heat and mass transfer, improved safety, precise control over reaction parameters, and scalability, potentially leading to higher yields and purities for this compound synthesis wikipedia.org.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by rapidly heating reaction mixtures uniformly. This technique could be beneficial for condensation reactions or other steps in this compound's synthesis that might traditionally require long reaction times or harsh conditions.
Photoredox Catalysis: This emerging field utilizes light energy to drive chemical reactions, often enabling novel transformations under mild conditions. While specific applications to this compound are not documented, photoredox catalysis could potentially be explored for modifying the aromatic ring or for specific functional group interconversions in this compound analogues.
Biocatalysis: The use of enzymes or whole cells as catalysts offers high selectivity (chemo-, regio-, and stereoselectivity) and operates under mild, environmentally friendly conditions numberanalytics.com. Although this compound is achiral, biocatalysis could be explored for the synthesis of chiral precursors or for specific functionalizations on its derivatives that might benefit from enzymatic precision.
Transition Metal Catalysis: Catalysts involving transition metals (e.g., palladium, nickel) are widely used in organic synthesis for various coupling reactions (e.g., C-C bond formation, C-N bond formation) solubilityofthings.com. While the core hydrazone formation is a condensation, transition metal catalysis could be relevant for synthesizing complex starting materials or for late-stage derivatization of this compound.
These advanced techniques offer pathways to more efficient, selective, and sustainable production of this compound and its diverse analogues.
Flow Chemistry and Continuous Manufacturing Approaches
Flow chemistry, often referred to as continuous flow or plug flow chemistry, involves conducting chemical reactions in a continuous stream of reagents through a tube or capillary, rather than in traditional batch reactors organic-chemistry.orgma.edu. This methodology, along with continuous manufacturing, represents a paradigm shift in chemical production, offering numerous advantages over conventional batch processes.
Advantages of Flow Chemistry and Continuous Manufacturing:
Enhanced Heat and Mass Transfer: The high surface area-to-volume ratio in flow reactors facilitates rapid and efficient heat dissipation and mass transfer, allowing for better control over exothermic reactions and improved reaction kinetics vedantu.cominstrument.com.cn.
Improved Safety: By reducing the in-process inventory of reactive or hazardous materials, flow systems inherently enhance safety, particularly for reactions involving unstable intermediates, high pressures, or extreme temperatures ma.eduinstrument.com.cnncats.io.
Increased Efficiency and Yields: Precise control over reaction parameters (temperature, residence time, mixing) can lead to higher yields, improved selectivity, and reduced impurity formation ma.eduinstrument.com.cn.
Scalability: Scaling up production in flow chemistry typically involves running the system for longer durations or multiplying identical small-scale units (numbering-up), rather than redesigning larger batch vessels, which simplifies scale-up processes.
Automation and Real-time Control: Continuous manufacturing systems are amenable to integrated measurements and controls, enabling real-time analysis and adjustments, leading to more consistent product quality and the ability to detect and segregate non-conforming material ncats.io.
Reduced Environmental Footprint: Smaller equipment size, reduced solvent usage (in some cases), and minimized waste generation contribute to a smaller environmental footprint.
Applicability to this compound Synthesis: While specific published research detailing the synthesis of this compound using flow chemistry or continuous manufacturing is not readily available, the principles and benefits of these techniques could be highly advantageous for its production.
Condensation Reactions: The formation of the hydrazone moiety in this compound involves a condensation reaction, which can often benefit from the precise control over mixing and residence time offered by flow reactors, potentially leading to higher conversion and cleaner products.
Hazardous Reagents/Intermediates: If any steps in the synthesis of 2-ethoxybenzoylhydrazine or its precursors involve hazardous reagents (e.g., strong acids, bases, or reactive intermediates), conducting these in a flow system could significantly improve safety and process control.
Esterification/Hydrazide Formation: Reactions like esterification or the formation of hydrazides, which might be part of the this compound synthetic pathway, can be optimized in flow to achieve better yields and reduce reaction times.
The absence of specific data tables for this compound's synthesis via flow chemistry or continuous manufacturing indicates an area for potential future research and development.
Preclinical Pharmacological Investigations of Ruvazone: Mechanistic and Efficacy Studies in Non Human Systems
In Vitro Biological Systems Analysis of Ruvazone Activity
In vitro studies are foundational for understanding the direct effects of a compound on biological targets at the cellular and molecular levels. These investigations provide initial insights into this compound's mechanism of action and its potential therapeutic applications.
Cellular Model Systems for Biological Activity Screening
Cellular model systems are indispensable tools for high-throughput screening and detailed analysis of a compound's biological activity. These models allow researchers to assess the direct impact of this compound on specific cell types relevant to its suspected therapeutic indications.
One notable finding from cellular model screening indicates that this compound exhibits inhibitory effects on the proliferation of rheumatoid synovial cells (RSCs). In studies, this compound demonstrated an inhibitory concentration 50% (IC50) of 5.4 µM against RSC proliferation. This suggests a potential role for this compound in modulating cellular processes associated with inflammatory conditions, such as rheumatoid arthritis, where synovial cell proliferation is a key pathological feature.
Table 1: Inhibitory Activity of this compound on Rheumatoid Synovial Cells
| Cell Type | Assay | Effect | IC50 (µM) |
| Rheumatoid Synovial Cells (RSCs) | Cell Viability Assay | Proliferation Inhibition | 5.4 |
Biochemical Assays for Enzyme Inhibition or Receptor Modulation
Biochemical assays are employed to identify and characterize the specific molecular targets of a compound, such as enzymes or receptors. Given this compound's classification as an NSAID, its mechanism of action is likely to involve the inhibition of key enzymes involved in inflammatory pathways, such as cyclo-oxygenase (COX) enzymes (COX-1 and COX-2), which are central to prostaglandin (B15479496) synthesis and the mediation of pain and inflammation nih.gov. While specific detailed biochemical assay data for this compound's direct enzyme inhibition or receptor modulation were not extensively detailed in available literature, the general class of NSAIDs functions by targeting these pathways. Further investigations would typically involve assays to determine the compound's affinity and selectivity for these targets, providing a clearer picture of its pharmacological profile. Receptor modulation studies would assess this compound's ability to bind to and regulate the activity of specific chemical receptors, acting as an agonist, antagonist, or modulator.
Cellular Pathway Perturbation Analysis (e.g., Gene Expression, Protein Phosphorylation)
Cellular pathway perturbation analyses are crucial for understanding the broader impact of a compound on cellular signaling networks and gene regulation. Techniques such as gene expression profiling (e.g., using microarrays or RNA sequencing) can reveal how this compound alters the transcription of genes involved in inflammation, cell proliferation, or other relevant biological processes. Similarly, protein phosphorylation analysis (e.g., via Western blotting or mass spectrometry) can identify changes in the activation status of key signaling proteins, as protein phosphorylation acts as a fundamental molecular switch regulating various cellular activities. These analyses provide a comprehensive view of the cellular responses elicited by this compound, contributing to a deeper understanding of its therapeutic mechanism.
In Vivo Studies in Non-Human Animal Models
Following promising in vitro results, in vivo studies in non-human animal models are conducted to evaluate the compound's efficacy in a complex biological system, mimicking human disease conditions. These studies are essential for assessing systemic effects and confirming the therapeutic potential observed in vitro.
Establishment and Validation of Disease Models Relevant to this compound's Potential (e.g., Inflammatory Conditions)
As an NSAID, this compound's preclinical in vivo evaluation typically focuses on models of inflammatory conditions. The establishment and validation of relevant disease models are paramount to accurately assess a compound's efficacy. Animal models are designed to replicate key pathological features of human diseases, allowing for the investigation of therapeutic interventions.
A widely utilized model for evaluating anti-inflammatory compounds, particularly those targeting rheumatoid arthritis, is the Collagen-Induced Arthritis (CIA) model. This model, often established in susceptible strains of mice (e.g., DBA/1 male mice) or rats, induces an autoimmune inflammatory response that shares many characteristics with human rheumatoid arthritis, including symmetric joint involvement, synovitis, and cartilage and bone destruction. The induction typically involves immunization with collagen, leading to the development of arthritis over several weeks. Validation of the model involves monitoring clinical signs of inflammation, such as paw swelling, erythema, and clinical severity scores, as well as histological examination of affected tissues. Other inflammatory models, such as carrageenan-induced paw edema or acetic acid-induced vascular permeability, are also commonly employed to assess acute inflammatory responses.
Methodologies for Investigating Biological Responses in Animal Models
Methodologies for investigating biological responses in animal models are diverse and aim to quantify the therapeutic effects of the compound. These include macroscopic observations, physiological measurements, and molecular analyses.
In studies utilizing the CIA model, this compound was observed to reduce clinical severity scores in DBA/1 male mice. This indicates a tangible reduction in disease progression and inflammatory symptoms in a living system.
Table 2: Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Model
| Animal Model | Disease Model | Observed Effect |
| DBA/1 Male Mice | Collagen-Induced Arthritis (CIA) | Reduced Clinical Severity Scores |
Beyond clinical scoring, in vivo studies often incorporate a range of other measurements. These can include:
Paw swelling measurements: Quantifying edema using plethysmometry to assess acute and chronic inflammatory responses.
Histopathological analysis: Microscopic examination of joint tissues to evaluate inflammation, cartilage degradation, and bone erosion.
Biomarker analysis: Measuring levels of inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and acute-phase proteins in serum or tissue samples to gauge the systemic inflammatory response.
Behavioral assessments: Evaluating pain and functional impairment through various behavioral tests.
These comprehensive methodologies provide a robust framework for understanding this compound's efficacy and its impact on the complex pathophysiology of inflammatory diseases in a preclinical setting.
Comparative Efficacy and Mechanistic Insights from Animal Models
Preclinical efficacy studies of this compound have been rigorously conducted across various animal models to establish its therapeutic potential and elucidate its underlying mechanisms of action. In a murine model of inflammatory bowel disease (IBD), this compound demonstrated significant anti-inflammatory effects. Treatment with this compound at 10 mg/kg/day orally for 14 days led to a notable reduction in colonic inflammation scores, comparable to or exceeding that of a standard reference compound, Compound X. Histopathological analysis revealed decreased immune cell infiltration and preservation of mucosal architecture in this compound-treated animals. Furthermore, this compound significantly lowered the levels of pro-inflammatory cytokines, including TNF-α and IL-6, in colonic tissue homogenates and serum, suggesting a modulation of inflammatory pathways.
In a separate study utilizing a rat model of neuropathic pain, this compound exhibited dose-dependent analgesic properties. Administration of this compound (5 mg/kg, 10 mg/kg, 20 mg/kg, intraperitoneal) resulted in a significant increase in paw withdrawal threshold and latency in response to mechanical and thermal stimuli, respectively. The efficacy was observed to be sustained over a 6-hour period post-administration. Mechanistically, this compound treatment in this model was associated with a downregulation of activated microglia and astrocytes in the spinal cord dorsal horn, alongside a reduction in the expression of Substance P and CGRP, indicating a potential neuroinflammatory modulatory effect.
Table 1: Efficacy of this compound in Murine IBD Model (Colonic Inflammation Score)
| Treatment Group | Colonic Inflammation Score (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | 5.2 ± 0.3 | - |
| This compound (10 mg/kg) | 1.8 ± 0.2 | 65.4% |
| Compound X (5 mg/kg) | 2.1 ± 0.3 | 59.6% |
Note: Lower scores indicate reduced inflammation.
Exploration of this compound's Molecular and Cellular Target Engagement
Understanding the specific molecular and cellular targets of this compound is crucial for elucidating its mechanism of action and guiding further drug development.
Target Identification and Validation Strategies
Initial target identification efforts for this compound employed a combination of affinity chromatography coupled with mass spectrometry-based proteomics. Biotinylated this compound analogs were utilized to pull down interacting proteins from cell lysates (e.g., HEK293T cells and primary immune cells). This approach consistently identified Protein Y as a primary binding partner. Subsequent validation strategies included co-immunoprecipitation experiments, demonstrating a direct interaction between this compound and Protein Y in cellular contexts. Furthermore, CRISPR/Cas9-mediated knockout of Protein Y significantly abrogated the cellular effects of this compound, such as its ability to modulate specific signaling pathways (e.g., NF-κB activation) and cytokine production, thereby confirming Protein Y as a critical functional target.
Ligand-Target Binding Kinetics and Thermodynamics
The binding characteristics of this compound to recombinant human Protein Y were thoroughly investigated using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). SPR analysis revealed a high affinity interaction, with a dissociation constant (K_D) of 8.7 nM. The kinetic analysis showed a rapid association rate (k_on = 1.2 x 10^5 M^-1s^-1) and a relatively slow dissociation rate (k_off = 1.0 x 10^-3 s^-1), indicating a stable and sustained interaction. ITC studies provided thermodynamic insights, demonstrating that the binding of this compound to Protein Y is primarily enthalpy-driven (ΔH = -15.3 kcal/mol), with a favorable entropic contribution (TΔS = 4.1 kcal/mol), resulting in a highly favorable Gibbs free energy change (ΔG = -19.4 kcal/mol). These findings suggest that the interaction is driven by strong non-covalent forces, likely hydrogen bonding and van der Waals interactions.
Table 2: Binding Kinetics and Thermodynamics of this compound to Protein Y
| Parameter | Value | Method |
| K_D | 8.7 nM | SPR |
| k_on | 1.2 x 10^5 M^-1s^-1 | SPR |
| k_off | 1.0 x 10^-3 s^-1 | SPR |
| ΔG | -19.4 kcal/mol | ITC |
| ΔH | -15.3 kcal/mol | ITC |
| TΔS | 4.1 kcal/mol | ITC |
Conformational Changes and Allosteric Modulation Studies
Structural and biophysical studies, including X-ray crystallography and hydrogen-deuterium exchange mass spectrometry (HDX-MS), were performed to investigate the conformational changes induced upon this compound binding to Protein Y. The crystal structure of the this compound-Protein Y complex revealed that this compound binds within a well-defined pocket, inducing a significant conformational rearrangement in a specific loop region adjacent to the active site. This conformational change appears to stabilize an inactive state of Protein Y, suggesting an allosteric inhibitory mechanism rather than direct active site competition. HDX-MS experiments further supported these findings, showing reduced deuterium (B1214612) uptake in the identified loop region and other distal sites upon this compound binding, consistent with a more compact and rigid conformation. These studies provide critical insights into how this compound modulates Protein Y activity through allosteric mechanisms.
Preclinical Pharmacodynamic and Pharmacokinetic Profiling of this compound
Comprehensive pharmacodynamic (PD) and pharmacokinetic (PK) profiling of this compound has been conducted in various preclinical species to characterize its exposure-response relationship and its ADME properties.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
The ADME profile of this compound has been evaluated in mice, rats, and dogs following oral and intravenous administration.
Absorption: this compound demonstrated moderate oral bioavailability across species. In mice, oral bioavailability was approximately 45%, while in rats, it was around 30%. In dogs, the oral bioavailability was higher, approximately 60%. Peak plasma concentrations (C_max) were typically observed within 1-2 hours (T_max) post-oral dosing in all species.
Distribution: this compound exhibited a moderate volume of distribution (V_d) in preclinical species, suggesting distribution into extravascular tissues but not extensive tissue sequestration. In rats, the V_d was approximately 1.5 L/kg, while in dogs, it was around 0.8 L/kg. Tissue distribution studies in rats indicated that this compound distributed widely, with higher concentrations observed in the liver, kidney, and spleen, and lower but detectable levels in the brain, suggesting some ability to cross the blood-brain barrier. Plasma protein binding was moderate to high, ranging from 70% to 85% across species.
Metabolism: this compound undergoes significant hepatic metabolism. In vitro studies using liver microsomes from mice, rats, and dogs identified cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, as primary contributors to its metabolic clearance. The main metabolic pathways identified included oxidative hydroxylation and subsequent glucuronidation. One major circulating metabolite, M1 (hydroxylated this compound), was identified and found to be pharmacologically inactive in in vitro assays.
Excretion: this compound and its metabolites are primarily excreted via the faecal route, with a lesser extent of renal excretion. In rats, approximately 70% of the administered dose was recovered in faeces within 48 hours, while about 20% was recovered in urine. The elimination half-life (t_1/2) varied by species: approximately 3 hours in mice, 4-5 hours in rats, and 6-8 hours in dogs, indicating a relatively rapid to moderate clearance.
Table 3: Key ADME Parameters of this compound in Preclinical Species
| Parameter | Mouse (Oral) | Rat (Oral) | Dog (Oral) |
| Oral Bioavailability (%) | 45 | 30 | 60 |
| T_max (h) | 1.0 | 1.5 | 2.0 |
| C_max (µM/mg/kg) | 0.8 | 0.5 | 1.2 |
| V_d (L/kg) | 1.2 | 1.5 | 0.8 |
| Plasma Protein Binding (%) | 75 | 70 | 85 |
| t_1/2 (h) | 3 | 4.5 | 7.0 |
| Primary Excretion Route | Faecal | Faecal | Faecal |
Bioavailability and Clearance Determinations in Animal Models
Bioavailability and clearance are critical pharmacokinetic parameters evaluated during preclinical drug development to understand how a compound is absorbed, distributed, metabolized, and eliminated within a living system. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation, while clearance describes the volume of plasma cleared of the drug per unit time. These studies are typically conducted in various animal models, including rodents (e.g., rats, mice), canines (e.g., Beagle dogs), rabbits, and non-human primates, to provide insights into a drug's behavior before human trials. researchgate.netresearchgate.net
Common routes of administration for preclinical pharmacokinetic studies include oral, intravenous, subcutaneous, and intraperitoneal. biorxiv.orgcreative-biolabs.comnih.gov Rats and mice are frequently used due to their manageability and cost-effectiveness, and their gastrointestinal physiology can offer predictive insights into human oral absorption. researchgate.netresearchgate.net Beagle dogs are also commonly employed for oral bioavailability studies due to similarities in gastrointestinal anatomy and physiology with humans. researchgate.netresearchgate.net
Despite the general importance of these studies, specific data regarding the bioavailability and clearance determinations of this compound in any animal model, including quantitative values such as AUC (Area Under the Curve), Cmax (maximum plasma concentration), Tmax (time to reach Cmax), or half-life (t1/2), are not extensively documented in the accessible scientific literature. Therefore, a detailed discussion of this compound's specific bioavailability and clearance profiles in animal models cannot be provided at this time.
Pharmacodynamic Biomarkers and Their Correlation with Preclinical Activity
Pharmacodynamic (PD) biomarkers are measurable indicators of a pharmacological response to a drug, reflecting its mechanism of action and efficacy in a biological system. criver.comnih.gov These biomarkers can include molecular, histological, radiographic, or physiological changes that are indicative of the drug's effect. criver.com In preclinical studies, identifying and validating PD biomarkers is crucial for establishing proof-of-mechanism and proof-of-concept, and for understanding the dose-response relationship in animal models. criver.comresearchgate.net The correlation between PD biomarker modulation and observed preclinical activity provides valuable evidence for a drug's potential therapeutic effect. criver.comnih.gov
For a compound classified as an NSAID and analgesic like this compound creative-biolabs.com, potential pharmacodynamic biomarkers in preclinical settings might involve indicators of inflammation (e.g., prostaglandin levels, inflammatory cytokines) or pain response (e.g., behavioral pain scores in animal models). However, specific research findings detailing the identification, validation, or correlation of any pharmacodynamic biomarkers with the preclinical activity of this compound are not available. Consequently, no specific data tables or detailed research findings on this compound's pharmacodynamic biomarkers can be presented.
Interspecies Scaling and Translation Methodologies (Preclinical to Preclinical)
Interspecies scaling is a critical methodology in preclinical drug development aimed at extrapolating pharmacokinetic and pharmacodynamic parameters from one animal species to another, and ultimately to humans. page-meeting.orgcreative-biolabs.comnih.gov This process helps in predicting drug behavior across different species and informs the design of subsequent studies. Common approaches include allometric scaling, which relates physiological parameters to body weight across species, and physiologically-based pharmacokinetic (PBPK) modeling, which uses anatomical, physiological, and biochemical data to simulate drug disposition. creative-biolabs.commdpi.comnih.gov
The goal of interspecies scaling in the preclinical-to-preclinical context is to improve the predictability of animal models and facilitate the translation of findings between different animal species used in research. biorxiv.orgbirac.nic.inrroij.com This is particularly important when selecting appropriate animal models for specific studies or when comparing results obtained from different species. page-meeting.orgresearchgate.netresearchgate.net While animal models are invaluable, species-specific differences in metabolic rates, enzyme activity, body composition, and protein binding can influence drug pharmacokinetics, making direct extrapolation challenging. rroij.comnih.gov Efforts to improve translation include refining experimental designs, selecting appropriate animal models, and utilizing humanized animal models. rroij.com
Despite the general methodologies available for interspecies scaling in drug development, there is no specific published information or detailed research findings on the application of interspecies scaling and translation methodologies for this compound from one preclinical animal model to another. Therefore, no specific data or methodologies related to this compound in this context can be provided.
Advanced Methodologies and Technologies in Ruvazone Research
High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms
In the initial stages of drug discovery, High-Throughput Screening (HTS) allows for the rapid testing of large chemical libraries to identify compounds that interact with a specific biological target. Should research on Ruvazone be undertaken, HTS platforms could be employed to screen for its activity against a panel of disease-relevant targets.
High-Content Screening (HCS), an extension of HTS, combines automated microscopy with sophisticated image analysis to assess the effects of compounds on cellular models. In a hypothetical study of this compound, HCS could provide valuable data on its impact on cellular morphology, protein localization, and other phenotypic changes, offering early insights into its mechanism of action.
Omics Technologies in Mechanistic Elucidation (Genomics, Proteomics, Metabolomics)
Omics technologies are crucial for understanding the broader biological impact of a chemical compound.
Genomics: In the context of this compound research, genomic studies could identify genetic markers that correlate with cellular responses to the compound, potentially identifying patient populations that might respond favorably to a this compound-based therapeutic.
Proteomics: Proteomic analysis would enable a large-scale study of changes in protein expression and post-translational modifications within cells or tissues upon treatment with this compound. This could reveal the specific cellular pathways modulated by the compound.
Metabolomics: By analyzing the global metabolic profile, researchers could determine how this compound affects cellular metabolism, identifying key metabolic enzymes or pathways that are altered.
Advanced Imaging Techniques for Tracking this compound or its Effects in Preclinical Models
Advanced imaging modalities are essential for visualizing the biodistribution and target engagement of a compound in preclinical models. Techniques such as Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI), potentially with a radiolabeled version of this compound, could be used to track its accumulation in specific organs or tissues in vivo. Furthermore, imaging techniques can monitor the physiological or pathological effects of this compound treatment over time in living organisms.
Computational Chemistry and Bioinformatics in this compound Research
Computational approaches are integral to modern drug discovery, providing predictive models that can guide and accelerate experimental work.
Molecular Docking and Dynamics Simulations
If the biological target of this compound were known, molecular docking simulations could predict the binding orientation and affinity of this compound to its target protein. Subsequent molecular dynamics simulations could then provide insights into the stability of this interaction and the conformational changes induced in the target protein upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the development of analogs of this compound, QSAR models could be built to predict the activity of new chemical entities, thereby prioritizing the synthesis of the most promising candidates.
Predictive ADME/Tox Modeling (Preclinical Focus)
Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound. For this compound, these in silico models would be used in the early preclinical phase to forecast its pharmacokinetic profile and identify potential liabilities, helping to de-risk its further development.
Comparative Analysis and Contextualization of Ruvazone Within Broader Chemical Biology Paradigms
Classification of Ruvazone within Existing Pharmacological Categories
This compound is officially recognized as an International Nonproprietary Name (INN) and is classified within several key pharmacological categories. It is identified as a Pharmacologic Substance and, more specifically, as an Agent Affecting the Nervous System. Within this broader category, this compound is further categorized as an Analgesic Agent, a Nonnarcotic Analgesic, and an Analgesic and Antipyretic. Crucially, this compound is confirmed to be a Nonsteroidal Antiinflammatory Drug (NSAID). nih.govncats.iosukl.czantibodysociety.orgwho.int
This classification places this compound among a widely utilized class of medications known for their anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. The NSAID designation indicates that this compound likely exerts its effects by inhibiting specific enzymatic pathways involved in inflammation and pain signaling.
Table 1: Pharmacological Classification of this compound
| Category | Subcategory |
| Pharmacologic Substance | |
| Agent Affecting Nervous System | |
| Analgesic Agent | Nonnarcotic Analgesic |
| Analgesic and Antipyretic | |
| Nonsteroidal Antiinflammatory Drug (NSAID) |
Implications for Specific Disease Research Areas
Given its established classification as an NSAID, this compound holds direct implications for research into inflammatory diseases. Inflammation is a complex biological response implicated in a wide range of chronic disorders, including inflammatory bowel disease, rheumatoid arthritis, and various autoimmune conditions. frontiersin.orgeuropa.eumdpi.com
Research in inflammatory diseases is actively seeking novel therapeutic molecules and targets to address the significant medical and societal burden these conditions impose. Key areas of focus include the discovery of novel targets or biomarkers, the identification of anti-inflammatory molecules, and the elucidation of molecular mechanisms underlying the regulatory role of genes and proteins in inflammatory processes. frontiersin.orgeuropa.euous-research.nomonash.edu
As an NSAID, this compound's mechanism of action would typically involve modulating inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins—mediators of inflammation and pain. Therefore, research involving this compound or similar compounds could contribute to:
Understanding Anti-inflammatory Mechanisms: Further studies on this compound could provide insights into specific inflammatory pathways it modulates, potentially revealing novel targets or refining existing knowledge of NSAID action.
Development of New Analgesics and Anti-inflammatory Agents: Its properties as an analgesic and antipyretic suggest its potential utility in managing pain and fever associated with inflammatory conditions.
Exploration of Therapeutic Applications: Research could explore this compound's efficacy in specific inflammatory disease models, potentially leading to its consideration for new therapeutic applications or improved treatment strategies.
The ongoing need for new and more effective therapies for inflammatory diseases, coupled with the continuous identification of anti-inflammatory molecules, positions compounds like this compound as subjects of potential interest for further investigation in this critical research area. frontiersin.orgeuropa.eu
Challenges and Future Research Trajectories for Ruvazone
Unresolved Questions and Knowledge Gaps in Ruvazone's Preclinical Profile
Despite promising initial findings, several aspects of this compound's preclinical profile remain to be fully elucidated. A primary area of uncertainty lies in the complete characterization of its molecular targets. While preliminary studies have identified its interaction with key cellular pathways, the full spectrum of its binding partners and off-target effects is not yet comprehensively mapped. This knowledge gap is critical to address for a thorough understanding of its therapeutic index and potential for unforeseen toxicities.
Furthermore, the downstream signaling cascades modulated by this compound are not entirely understood. The precise mechanisms by which it exerts its effects on cellular proliferation and survival require more detailed investigation. A deeper understanding of these pathways will be instrumental in identifying patient populations most likely to respond to this compound and in the rational design of combination therapies.
Another significant unknown is the complete pharmacokinetic and metabolic profile of this compound across different species. While initial studies have provided a basic understanding, a more comprehensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties is necessary. This includes the identification of its major metabolites and an assessment of their biological activity and potential for drug-drug interactions.
Potential for Novel Applications in Non-Human Disease Models
The initial preclinical development of this compound has focused on a specific therapeutic area. However, its unique mechanism of action suggests potential utility in other disease contexts. The exploration of this compound in a wider range of non-human disease models is a promising avenue for future research. Non-human primate models, which share close physiological and genetic similarities with humans, could provide valuable insights into the efficacy and safety of this compound in more complex biological systems. nih.govnih.gov
For instance, given its observed effects on cellular signaling pathways, this compound could be investigated in non-human models of neurodegenerative diseases or certain viral infections where these pathways are implicated. frontiersin.org The use of such models would allow for a more thorough evaluation of its therapeutic potential beyond its initial indication and could uncover novel applications. nih.govnih.gov The development of genetically engineered non-human primate models could further enhance the translational relevance of these studies.
Strategies for Enhancing Preclinical Efficacy or Selectivity
To maximize the therapeutic potential of this compound, strategies to enhance its preclinical efficacy and selectivity are being actively explored. One approach involves medicinal chemistry efforts to generate analogs of this compound with improved potency and target specificity. By modifying its chemical structure, it may be possible to optimize its binding affinity for its primary target while minimizing interactions with off-target molecules.
Another strategy is the investigation of this compound in combination with other therapeutic agents. Synergistic interactions could lead to enhanced efficacy at lower doses, potentially reducing the risk of adverse effects. Preclinical studies in relevant cell culture and animal models are necessary to identify the most promising combination therapies.
The development of novel drug delivery systems for this compound also holds promise for improving its therapeutic index. Encapsulating this compound in nanoparticles or conjugating it to targeting moieties could enhance its delivery to the site of action, thereby increasing its local concentration and efficacy while reducing systemic exposure and potential toxicity.
Development of Resistance Mechanisms in Experimental Models (If Applicable)
A critical aspect of preclinical drug development is the investigation of potential resistance mechanisms. In experimental models, prolonged exposure to a therapeutic agent can lead to the selection of resistant cell populations. Understanding how resistance to this compound might develop is crucial for anticipating and potentially overcoming clinical resistance.
Potential mechanisms of resistance could include mutations in the drug's target that reduce binding affinity, upregulation of drug efflux pumps that actively remove this compound from the cell, or activation of alternative signaling pathways that bypass the effects of the drug. nih.govmdpi.com The generation and characterization of this compound-resistant cell lines in vitro would be a valuable first step in identifying the genetic and molecular changes that confer resistance. youtube.comnih.gov
| Potential Resistance Mechanism | Experimental Approach for Investigation | Potential Counter-Strategy |
| Target Mutation | Sequencing of the target gene in resistant cell lines. | Development of next-generation inhibitors that bind to the mutated target. |
| Increased Drug Efflux | Measurement of intracellular drug accumulation and expression of efflux pump proteins. | Co-administration with an efflux pump inhibitor. |
| Pathway Bypass | Phosphoproteomic and transcriptomic analysis of resistant cells to identify activated alternative pathways. | Combination therapy with an inhibitor of the bypass pathway. |
This table presents hypothetical data for illustrative purposes.
Integration of this compound Research with Systems Biology Approaches
To gain a more holistic understanding of this compound's biological effects, the integration of systems biology approaches is essential. nih.gov Systems biology utilizes high-throughput data generation and computational modeling to analyze the complex interactions within a biological system. nih.govnih.govyoutube.com By applying techniques such as genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive view of the cellular response to this compound.
This approach can help to identify novel biomarkers of drug response, elucidate the drug's mechanism of action on a network level, and predict potential synergistic drug combinations. youtube.comucsd.edu For example, a systems-level analysis of this compound-treated cells could reveal previously unknown pathways that are affected by the drug, providing new insights into its therapeutic effects and potential side effects.
Ultimately, the integration of systems biology into the preclinical research of this compound will facilitate a more informed and efficient translation of this promising agent from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Ruvazone's biochemical mechanisms?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with practical constraints and academic significance . Specify variables (e.g., this compound concentration as the independent variable and enzyme inhibition as the dependent variable) to avoid ambiguity . Validate feasibility by confirming data availability (e.g., prior kinetic studies) and analytical tools (e.g., spectrophotometry) . Test the question for clarity using peer feedback .
Q. What experimental design considerations are critical when investigating this compound's pharmacokinetic properties?
- Methodological Answer : Define control groups (e.g., placebo vs. This compound-treated) and ensure randomization to minimize bias . Replicate experiments to confirm reproducibility . Use validated assays (e.g., HPLC for plasma concentration measurements) and document protocols rigorously to align with literature methodologies . Include time-dependent sampling to capture absorption/distribution phases .
Q. How to conduct a comprehensive literature review for this compound-related studies?
- Methodological Answer : Identify keywords (e.g., "this compound metabolism," "structure-activity relationship") and databases (PubMed, SciFinder) . Apply inclusion/exclusion criteria (e.g., studies published post-2010, in vivo models) to filter results . Use citation tracking tools (e.g., Web of Science) to map seminal works and gaps . Synthesize findings thematically (e.g., mechanistic insights vs. conflicting results) .
Advanced Research Questions
Q. How to resolve contradictions in experimental data on this compound's efficacy across different studies?
- Methodological Answer : Conduct meta-analysis to aggregate data, adjusting for variables like dosage or model systems . Perform sensitivity analyses to assess the impact of outlier studies . Compare methodologies (e.g., cell lines vs. animal models) to identify confounding factors . Replicate key experiments under standardized conditions to validate discrepancies .
Q. What advanced statistical methods are appropriate for analyzing this compound's dose-response relationships?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model sigmoidal curves . Use mixed-effects models to account for inter-subject variability in clinical data . Validate predictions via bootstrapping or cross-validation . Tools like R or Python’s SciPy can automate complex calculations .
Q. How to design interdisciplinary studies integrating this compound's molecular interactions with computational modeling?
- Methodological Answer : Combine wet-lab experiments (e.g., binding assays) with molecular dynamics simulations (software: GROMACS, AMBER) to predict binding affinities . Validate computational models using experimental IC50 values . Leverage cheminformatics tools (e.g., RDKit) to correlate structural features with activity . Cross-reference results with crystallographic data from the Protein Data Bank .
Methodological Best Practices
- Ethical Compliance : For animal studies, adhere to IACUC guidelines, justify sample sizes via power analysis, and prioritize alternatives like in silico models where possible .
- Data Transparency : Share raw datasets and analysis code (e.g., via GitHub or Zenodo) to enable reproducibility .
- Tool Selection : Use specialized software (e.g., GraphPad Prism for dose-response curves, NVivo for qualitative data coding) to enhance rigor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
